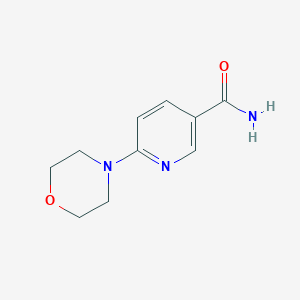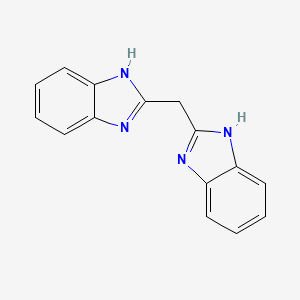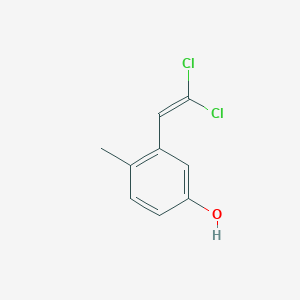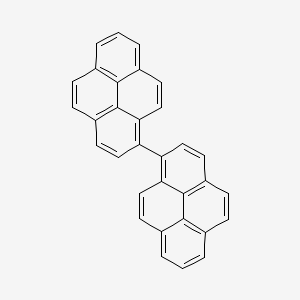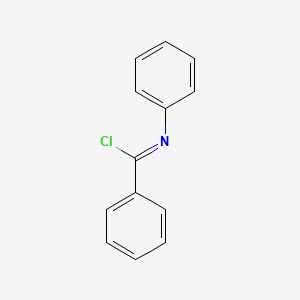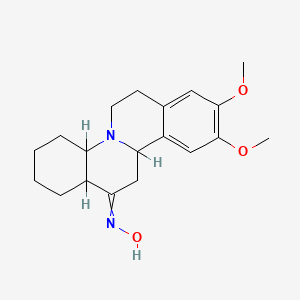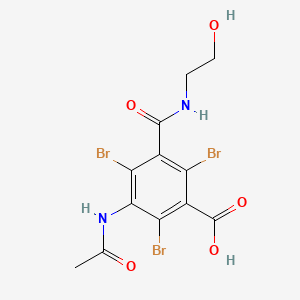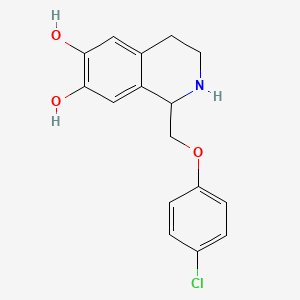
cockroach myoactive peptide i
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cockroach myoactive peptide i is a synthetic organic compound belonging to the amide class of compounds. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This functional group is pivotal in various biological and chemical processes. This compound, like other amides, exhibits unique chemical properties due to the resonance stabilization between the carbonyl and the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cockroach myoactive peptide i can be synthesized through several methods. One common approach is the nucleophilic acyl substitution of acyl halides or anhydrides with amines. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the partial hydrolysis of nitriles under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs electrosynthesis techniques. This method is favored for its sustainability and efficiency. The process involves the electrochemical reduction of substrates such as amines to make them more nucleophilic, facilitating the formation of the amide bond . Additionally, enzymatic methods using biocatalysts like Candida antarctica lipase B have been developed for green and efficient amide synthesis .
Análisis De Reacciones Químicas
Types of Reactions: cockroach myoactive peptide i undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields amines.
Substitution: Nucleophilic substitution reactions involving this compound can lead to the formation of different amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cockroach myoactive peptide i has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cockroach myoactive peptide i involves its interaction with specific molecular targets. The carbonyl group in the amide can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrogen atom can participate in nucleophilic reactions, further modulating the activity of the compound .
Comparación Con Compuestos Similares
Acetamide: A simple amide with a similar structure but different reactivity.
Formamide: Another simple amide, often used as a solvent and reagent in organic synthesis.
Benzamide: An aromatic amide with distinct chemical properties due to the presence of a benzene ring.
Uniqueness of Gvapspat Amide: cockroach myoactive peptide i stands out due to its specific structural features and the unique reactivity of its functional groups. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
93208-51-6 |
|---|---|
Fórmula molecular |
C46H60N12O12 |
Peso molecular |
973 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H60N12O12/c1-23(2)38(57-40(64)28-14-15-37(62)51-28)45(69)55-32(20-36(48)61)43(67)53-30(17-24-9-4-3-5-10-24)41(65)56-33(22-59)46(70)58-16-8-13-34(58)44(68)54-31(19-35(47)60)42(66)52-29(39(49)63)18-25-21-50-27-12-7-6-11-26(25)27/h3-7,9-12,21,23,28-34,38,50,59H,8,13-20,22H2,1-2H3,(H2,47,60)(H2,48,61)(H2,49,63)(H,51,62)(H,52,66)(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,64)/t28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |
Clave InChI |
KPWMFAZVGQWJCD-DWIHLTNRSA-N |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Secuencia |
XVNFSPNW |
Sinónimos |
Glu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 glutamyl-valyl-asparaginyl-phenylalanyl-seryl-prolyl-asparaginyl-tryptophanamide GVAPSPAT amide hypertrehalosemic hormone I hypertrehalosemic peptide I neurohormone D neurohormone D, Periplaneta americana Pea-CAH-I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618515.png)

![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)

